molecular formula C6H6BrF3N2 B13498019 4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole

4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole

Cat. No.: B13498019
M. Wt: 243.02 g/mol
InChI Key: NCBXMAUVTQMRJJ-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is a specialized pyrazole derivative designed for advanced research and development, particularly in medicinal chemistry and materials science. Its structure incorporates three key features: a bromine atom at the 4-position, methyl groups at the 3- and 5-positions, and a trifluoromethyl group attached to the nitrogen at the 1-position. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, allowing researchers to construct complex molecular architectures . The presence of the trifluoromethyl group is highly significant in drug discovery, as it is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets . Pyrazole cores are recognized as privileged structures in pharmacology, with demonstrated activities including anti-inflammatory, anticancer, and antimicrobial effects . Furthermore, halogenated pyrazole derivatives have shown promise in the development of nonlinear optical (NLO) materials and as ligands for constructing metal-organic frameworks (MOFs) with unique electronic and catalytic properties . This combination of substituents makes 4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole a valuable building block for synthesizing novel compounds for biological evaluation and advanced material applications.

Properties

Molecular Formula

C6H6BrF3N2

Molecular Weight

243.02 g/mol

IUPAC Name

4-bromo-3,5-dimethyl-1-(trifluoromethyl)pyrazole

InChI

InChI=1S/C6H6BrF3N2/c1-3-5(7)4(2)12(11-3)6(8,9)10/h1-2H3

InChI Key

NCBXMAUVTQMRJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)(F)F)C)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of Precursors

The most common route involves the cyclization of suitable hydrazine derivatives with β-dicarbonyl compounds or their analogs. Specifically:

  • Starting materials: 3,5-dimethyl-1H-pyrazole derivatives, which can be brominated at the 4-position.
  • Reaction conditions: Reflux in ethanol or acetic acid, with controlled addition of brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂).

Example:
Refluxing 3,5-dimethyl-1H-pyrazole with NBS in acetic acid yields the brominated pyrazole at the 4-position with high regioselectivity. The trifluoromethyl group at the 1-position can be introduced earlier via nucleophilic substitution or electrophilic trifluoromethylation, depending on the precursor.

Bromination of Trifluoromethyl-Substituted Pyrazoles

  • Method: Direct bromination of 1-(trifluoromethyl)-substituted pyrazoles using NBS in the presence of radical initiators like AIBN or under light irradiation.
  • Reaction conditions: Mild temperatures (around 0–25°C) to prevent over-bromination or degradation.

Reference:
A practical synthetic method described involves bromination of 1-(trifluoromethyl)-pyrazoles with NBS under mild conditions, optimizing for selective substitution at the 4-position.

Multi-Step Synthesis via Functional Group Interconversions

  • Step 1: Synthesis of the trifluoromethylated pyrazole core via nucleophilic trifluoromethylation of precursor heterocycles.
  • Step 2: Bromination at the 4-position using NBS or Br₂, with reaction parameters tuned to favor mono-bromination.
  • Step 3: Purification and characterization through NMR, HRMS, and crystallography.

Optimization of Reaction Conditions

Bromination Parameters

Parameter Optimal Conditions Notes
Brominating agent NBS Preferred for selectivity
Solvent Acetic acid, DMF, or ethanol Solvent choice affects regioselectivity and yield
Temperature 0–25°C Mild temperatures prevent over-bromination
Reaction time 2–6 hours Monitored via TLC or HPLC

Data:
Research indicates that increasing temperature beyond 25°C can lead to decomposition or multiple substitutions, while lower temperatures favor mono-bromination with higher purity.

Nucleophilic Trifluoromethylation

  • Reagents: Use of reagents like Togni’s reagent or Ruppert-Prakash reagent for electrophilic trifluoromethylation.
  • Conditions: Reactions typically occur at room temperature or slightly elevated temperatures (25–50°C) in polar solvents such as DMSO or acetonitrile.

Cross-Coupling for Functionalization

  • Method: Suzuki-Miyaura coupling of the brominated intermediate with arylboronic acids.
  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
  • Conditions: Toluene or DMF at 80°C, with base such as K₂CO₃ or Cs₂CO₃.

Industrial Production Considerations

In large-scale synthesis, continuous flow reactors are employed to improve safety, yield, and purity. Reaction parameters are optimized for scale-up, including:

  • Precise control of temperature and reagent addition.
  • Use of automated monitoring (TLC, in-line NMR).
  • Advanced purification techniques like chromatography or recrystallization.

Note: Industrial methods emphasize cost-effectiveness and environmental safety, often replacing hazardous reagents with greener alternatives where possible.

Data Tables Summarizing Key Parameters

Method Reagents Solvent Temperature Yield (%) Notes
Cyclocondensation + Bromination Hydrazine derivatives + NBS Ethanol / Acetic acid Reflux (~78°C) 70–85 High regioselectivity
Direct Bromination Pyrazole derivative + NBS Acetic acid 0–25°C 65–75 Mild conditions, high selectivity
Electrophilic trifluoromethylation Ruppert-Prakash reagent DMSO 25–50°C 60–80 Efficient for trifluoromethyl group introduction

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Coupling Reactions: Often use palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products Formed

    Substitution Reactions: Yield substituted pyrazoles with various functional groups.

    Coupling Reactions: Produce biaryl or heteroaryl compounds with extended conjugation.

Scientific Research Applications

4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Agrochemicals: Serves as a precursor for the synthesis of insecticides, fungicides, and herbicides.

    Material Science: Utilized in the development of advanced materials such as dyes and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The trifluoromethyl group at the 1-position increases molecular weight and polarity compared to methyl or alkyl substituents (e.g., 1-Me in 4-bromo-1,3,5-trimethyl-1H-pyrazole) .
  • Melting Points : Sulfonyl-protected derivatives (e.g., 1-(2,4,6-triisopropylphenyl-1-sulfonyl)) exhibit higher melting points (68–70°C) due to enhanced intermolecular interactions .
  • Spectral Data : The IR spectrum of sulfonyl derivatives shows characteristic S=O stretches (~1176 cm⁻¹), while trifluoromethyl groups exhibit strong C-F vibrations (~1115–1062 cm⁻¹) .

Biological Activity

4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole (CAS Number: 2648961-09-3) is a heterocyclic compound belonging to the pyrazole family. Its unique structure, characterized by a bromine atom and trifluoromethyl group, contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is C6H6BrF3NC_6H_6BrF_3N, with a molecular weight of approximately 227.02 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity compared to other pyrazoles.

PropertyValue
Molecular FormulaC₆H₆BrF₃N
Molecular Weight227.02 g/mol
Melting PointNot specified
Boiling PointNot specified
DensityNot specified

Research indicates that 4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole exhibits significant biological activities due to its ability to interact with various molecular targets. The mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer activities.
  • Oxidative Phosphorylation Disruption : It may disrupt ATP production in cells, affecting energy metabolism and leading to cell death in certain cancer types .

Biological Activities

The biological activities associated with 4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole include:

  • Antimicrobial Activity : Exhibits activity against various bacterial strains and fungi.
  • Anticancer Properties : Demonstrated effectiveness in inhibiting the growth of several cancer cell lines, including lung and breast cancer cells .
  • Anti-inflammatory Effects : Potential for reducing inflammation through inhibition of pro-inflammatory cytokines .

Anticancer Activity

A study evaluating the anticancer potential of pyrazole derivatives found that compounds similar to 4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole effectively inhibited the proliferation of various cancer cell lines. Specifically, it was noted that these compounds could significantly reduce cell viability in breast cancer (MDA-MB-231) and liver cancer (HepG2) models .

Antimicrobial Efficacy

In vitro studies have demonstrated that 4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it showed promising results against E. coli and Staphylococcus aureus, suggesting its potential use as an antibacterial agent .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Biological Activity
4-Bromo-3-nitro-1H-pyrazoleNitro group instead of trifluoromethylDifferent anticancer profile
4-Bromo-3-methyl-1H-pyrazoleLacks trifluoromethyl groupLower lipophilicity and activity
4-Bromo-3,5-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrazoleContains additional benzyl groupEnhanced binding affinity

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole with high yield and purity?

  • Methodology : Use a two-step synthesis approach:

Initial cyclization : React 3,5-dimethyl-1H-pyrazole with trifluoromethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–18 hours .

Bromination : Introduce bromine using N-bromosuccinimide (NBS) in acetonitrile under reflux (60–80°C) for 6–8 hours. Monitor reaction progress via TLC.

  • Critical parameters : Solvent polarity (DMF or acetonitrile), temperature control (±2°C), and stoichiometric excess of trifluoromethyl iodide (1.2–1.5 eq.) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Recommended techniques :

TechniqueKey ParametersPurpose
¹H/¹³C NMR δ 6.8–7.2 ppm (pyrazole ring protons), δ 2.1–2.5 ppm (methyl groups)Confirm substitution pattern and purity .
FT-IR 1540–1560 cm⁻¹ (C-Br stretch), 1120–1140 cm⁻¹ (C-F stretch)Validate functional groups .
HRMS m/z calculated for C₇H₇BrF₃N₂: 271.97 (M+H⁺)Verify molecular weight and isotopic distribution .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the molecular geometry of this compound?

  • Procedure :

Grow single crystals via slow evaporation in a hexane/ethyl acetate mixture.

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL for small-molecule structures.

Analyze bond angles (e.g., N-N-C bond ~108°) and torsional strains caused by trifluoromethyl steric effects .

  • Key outputs : Electron density maps to confirm bromine and methyl group positions, with R-factors < 5% .

Q. What strategies resolve contradictory bioactivity data between enzyme inhibition assays and cell-based studies?

  • Approach :

  • Assay design :

Use isoform-specific enzymes (e.g., COX-2 vs. COX-1) to isolate target interactions.

Include positive controls (e.g., indomethacin) to validate assay conditions .

  • Data normalization : Adjust for cellular uptake efficiency (e.g., via LC-MS quantification of intracellular compound levels) .
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers caused by solvent artifacts (e.g., DMSO interference) .

Q. How can regioselective bromination challenges be addressed during derivative synthesis?

  • Solutions :

  • Directing groups : Introduce a temporary protecting group (e.g., acetyl) at the 1-position to steer bromination to the 4-position .
  • Metal catalysis : Use CuBr₂ in DCE at 50°C to enhance selectivity for the less-hindered position .
    • Validation : Compare HPLC retention times and ²D NOESY NMR to confirm regiochemistry .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. non-polar solvents?

  • Methodology :

Solubility testing : Perform phase diagrams in DMSO, ethanol, and chloroform at 25°C and 40°C.

Computational modeling : Use COSMO-RS to predict solubility based on electrostatic surface areas of the trifluoromethyl group .

  • Outcome : Discrepancies often arise from solvent polarity effects on the compound’s dipole moment (~3.2 D) .

Experimental Design for Biological Studies

Q. How to design a structure-activity relationship (SAR) study for trifluoromethyl-modified analogs?

  • Steps :

Syntize analogs with varying substituents (e.g., -CF₃ vs. -CH₂CF₃).

Test against a panel of kinases (e.g., JAK2, EGFR) using fluorescence polarization assays.

Correlate IC₅₀ values with steric/electronic parameters (Hammett σ constants) .

  • Data visualization : Use heatmaps to highlight substituent effects on potency .

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